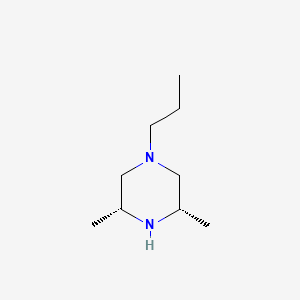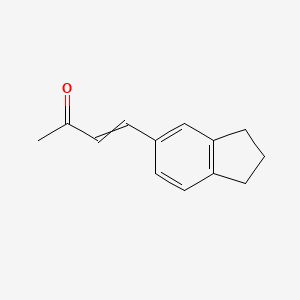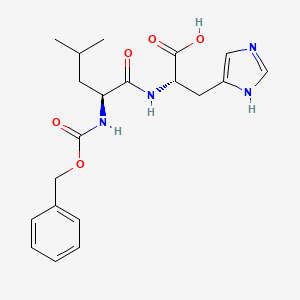
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a synthetic dipeptide compound It consists of two amino acids, L-leucine and L-histidine, linked by a peptide bond The benzyloxycarbonyl (Cbz) group is attached to the amino terminus of the leucine residue, serving as a protective group during synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-histidine are protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acids with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Cbz protective group using hydrogenation with a palladium catalyst or treatment with a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The Cbz group can be removed by reduction, typically using hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected dipeptide.
Substitution: Substituted dipeptide with different protective or functional groups.
Scientific Research Applications
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.
Comparison with Similar Compounds
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-lysine: Similar structure but with lysine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalanine: Contains phenylalanine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-tryptophan: Contains tryptophan instead of histidine.
These compounds share the benzyloxycarbonyl protective group and the leucine residue but differ in the second amino acid, leading to variations in their chemical properties and applications.
This compound stands out due to the presence of the histidine residue, which imparts unique properties such as the ability to participate in metal ion coordination and proton transfer reactions.
Properties
CAS No. |
79778-48-6 |
|---|---|
Molecular Formula |
C20H26N4O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-13(2)8-16(24-20(28)29-11-14-6-4-3-5-7-14)18(25)23-17(19(26)27)9-15-10-21-12-22-15/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
OLKSMTLZDPXSRI-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


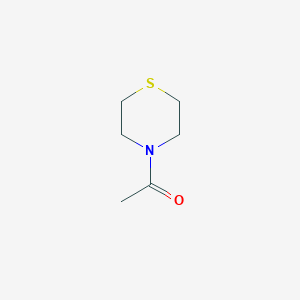
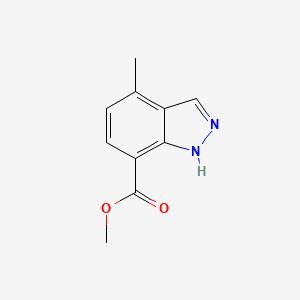

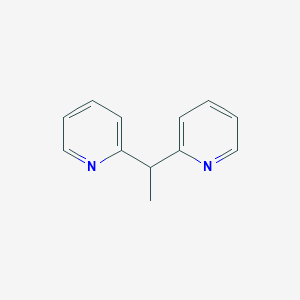
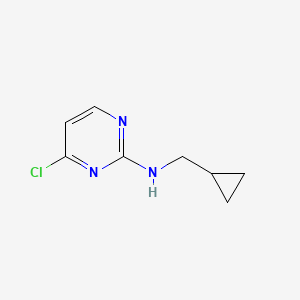
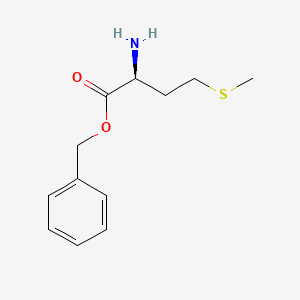
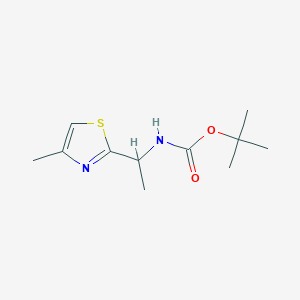
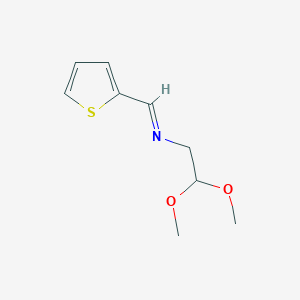


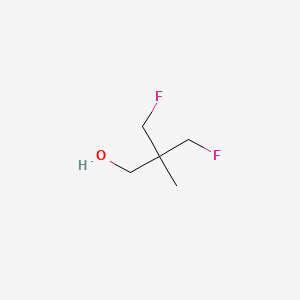
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B8661353.png)
